Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate
Description
Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate is a brominated pyrazole derivative with an ethyl group at the 1-position and an ethoxycarbonyl (ester) group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromine atom and ester functionality.
Properties
IUPAC Name |
ethyl 3-bromo-1-ethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-11-5-6(7(9)10-11)8(12)13-4-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALNSOGJVOMUAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)Br)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves the bromination of ethyl 3-amino-1H-pyrazole-4-carboxylate using copper(II) bromide (CuBr₂) and isoamyl nitrite in acetonitrile. The reaction proceeds via diazotization of the amino group, followed by Sandmeyer-type bromination. Key steps include:
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Diazotization : The amino group (–NH₂) reacts with isoamyl nitrite to form a diazonium intermediate.
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Bromination : Copper(II) bromide facilitates the substitution of the diazonium group with bromine, yielding the target compound.
The reaction is typically conducted at 50°C for 12–16 hours, achieving near-quantitative yields (100%). Nuclear magnetic resonance (NMR) data confirms the structure:
Optimization and Scalability
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Solvent Selection : Acetonitrile is preferred due to its polarity, which stabilizes the diazonium intermediate.
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Stoichiometry : A 1:1 molar ratio of CuBr₂ to the pyrazole precursor ensures complete conversion.
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Workup : Quenching with 1 N HCl prevents side reactions, while ethyl acetate extraction isolates the product with high purity.
Table 1: Copper-Mediated Bromination Parameters
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Time | 12–16 hours |
| Yield | 100% |
| Solvent | Acetonitrile |
| Catalyst | CuBr₂ |
| Oxidizing Agent | Isoamyl nitrite |
Photo-Catalyzed Bromination Under Mild Conditions
Advancements in Reaction Efficiency
A novel photo-catalyzed method employs bromine (Br₂) as both the brominating agent and oxidant, eliminating the need for harsh conditions. This approach operates at 25–65°C under visible light irradiation, reducing energy consumption and equipment corrosion risks. Key advantages include:
Mechanistic Insights
The reaction mechanism involves:
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Photoexcitation : Light activates the bromine molecule, generating bromine radicals (Br- ).
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Radical Substitution : Bromine radicals selectively replace the hydrogen atom at the pyrazole’s 3-position.
Table 2: Photo-Catalyzed Bromination Parameters
| Parameter | Value |
|---|---|
| Temperature | 25–65°C |
| Time | 30–45 minutes |
| Yield | 93–95% |
| Light Source | Visible light |
| Oxidant | Bromine (Br₂) |
Comparative Analysis of Methodologies
Yield and Purity
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 1-ethyl-1H-pyrazole-4-carboxylate.
Oxidation Reactions: Oxidation can lead to the formation of more complex pyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Reduction Reactions: The major product is ethyl 1-ethyl-1H-pyrazole-4-carboxylate.
Oxidation Reactions:
Scientific Research Applications
Medicinal Chemistry
Overview:
Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics enable it to interact with biological targets, making it a valuable component in drug development.
Key Applications:
- Antimicrobial Agents: Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria.
- Anti-inflammatory Drugs: The compound has been studied for its anti-inflammatory effects, which may be beneficial in the treatment of chronic inflammatory diseases.
- Anticancer Research: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, indicating potential applications in oncology.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrazole derivatives based on this compound, leading to compounds that showed enhanced activity against specific cancer cell lines .
Overview:
this compound has been explored for its potential as a pesticide and herbicide precursor.
Key Applications:
- Pesticide Development: The compound is involved in synthesizing fungicides and insecticides, demonstrating effective pest control properties.
Case Study:
In a patent application, researchers described the synthesis of a new class of anthranilamide-based pesticides using this compound as an intermediate. These compounds showed high efficacy against various agricultural pests .
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs, their substituent positions, and physicochemical properties:
Key Observations:
Positional Isomerism : Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate differs from the target compound only in the positions of the bromine and ester groups. This positional swap significantly alters electronic properties and reactivity. For example, bromine at the 3-position (target compound) may enhance electrophilic substitution at adjacent sites compared to bromine at the 4-position.
Alkyl vs. Aryl Substituents: Compounds like Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate feature bulky aryl groups, which introduce steric hindrance and reduce solubility in non-polar solvents compared to the target compound’s simpler ethyl group.
Functional Group Diversity : The presence of azide (N3) or ethoxy groups in analogs (e.g., CAS 1207431-91-1 ) expands utility in click chemistry or as leaving groups, whereas the target’s bromine atom is more suited for cross-coupling reactions (e.g., Suzuki-Miyaura).
Biological Activity
Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate is a member of the pyrazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique substitution pattern, including a bromine atom at the 3-position and an ethyl group at the 1-position, contributing to its chemical reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C7H9BrN2O2
- Molecular Weight : 233.06 g/mol
- Structure : The compound consists of a five-membered ring with nitrogen atoms, which is characteristic of pyrazole derivatives, and includes a carboxylate ester functionality.
Research indicates that this compound may modulate various biochemical pathways by interacting with specific molecular targets. Its mechanism of action likely involves:
- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, impacting drug metabolism and pharmacokinetics .
- Biochemical Probes : It serves as a probe in biochemical assays to investigate enzyme activities and protein interactions.
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
In vitro studies have shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 0.22 to 0.25 μg/mL against various pathogens .
Anti-inflammatory Potential
Research into pyrazole derivatives has highlighted their anti-inflammatory effects. Compounds with similar structures have demonstrated inhibition of COX enzymes, suggesting potential therapeutic applications in treating inflammatory conditions .
Anticancer Properties
The pyrazole framework is known for its anticancer activity. This compound may contribute to this field through its ability to modulate signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, providing insights into their potential applications:
Q & A
Q. What are the key synthetic routes for Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via cyclocondensation or functionalization of pyrazole precursors. For example, bromination of ethyl pyrazole carboxylates using reagents like N-bromosuccinimide (NBS) under controlled conditions can introduce the bromo group. Alternatively, triazenylpyrazole intermediates (e.g., ethyl 3-azido derivatives) can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce substituents . Purification often involves flash chromatography (cyclohexane/ethyl acetate gradients) and characterization via H/C NMR, MS, and IR spectroscopy .
Q. How is the compound characterized to confirm its structure?
Structural confirmation relies on:
- NMR : H NMR identifies proton environments (e.g., ethyl ester protons at δ 4.28 ppm, aromatic protons at δ 7.74 ppm), while C NMR confirms carbonyl (δ ~161 ppm) and quaternary carbons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion (e.g., [M] at m/z 349.0169 for brominated derivatives) .
- IR Spectroscopy : Peaks at ~2129 cm (azide stretch) or ~1681 cm (ester C=O) confirm functional groups .
Q. What safety precautions are critical during synthesis?
- Use gloveboxes or fume hoods when handling azides or brominating agents to avoid inhalation/contact .
- Employ dry-loading techniques with Celite® during chromatography to minimize exposure to volatile solvents .
- Follow waste disposal protocols for halogenated/organic residues to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce side-product formation?
- Temperature Control : Slow warming (0°C → 50°C) during azide incorporation minimizes undesired triazole regioisomers .
- Catalyst Screening : Use of Cu(I) catalysts (e.g., CuSO/sodium ascorbate) in CuAAC improves regioselectivity for 1,4-triazoles .
- Stoichiometry Adjustments : Excess azido(trimethyl)silane (7.5 equiv) ensures complete conversion of triazenyl intermediates .
Q. How are spectral data contradictions resolved (e.g., ambiguous NMR assignments)?
- 2D NMR Techniques : HSQC and HMBC correlate H-C couplings to distinguish between N-alkylation and C-alkylation sites .
- X-ray Crystallography : Single-crystal analysis (using SHELXL or Mercury CSD) provides unambiguous bond-length/angle data .
- Computational Validation : Density Functional Theory (DFT) calculations predict NMR shifts, aiding assignments for tautomeric forms .
Q. What strategies enable functionalization of the pyrazole core?
- Electrophilic Substitution : Bromine or trifluoromethyl groups can be introduced at C-3 via directed ortho-metalation .
- Nucleophilic Acyl Substitution : Hydrolysis of the ethyl ester (e.g., with NaOH) yields carboxylic acid derivatives for further coupling .
- Cross-Coupling Reactions : Suzuki-Miyaura reactions with boronic acids modify the aryl substituents .
Q. How is crystallographic data utilized to study intermolecular interactions?
- Hydrogen Bonding Analysis : Graph-set analysis in Mercury CSD identifies motifs like R_2$$^2(8) dimers, which stabilize crystal packing .
- Void Mapping : Mercury’s Materials Module calculates solvent-accessible volumes to assess crystallinity and stability .
Q. What computational tools predict the compound’s reactivity or stability?
- DFT/Molecular Dynamics : Simulate thermal stability by modeling bond dissociation energies (e.g., C-Br bond cleavage at ~200°C) .
- ADMET Predictors : Tools like SwissADME evaluate hydrolytic stability (e.g., ester half-life in aqueous buffers) .
Methodological Notes
- Spectral Contradictions : Always cross-validate NMR assignments with X-ray or computational data, as pyrazole tautomerism can shift peaks .
- Crystallography Workflow : Refine structures in SHELXL using high-resolution data (R < 5%) and validate with Rietveld analysis for powder samples .
- Reaction Optimization : Design of Experiments (DoE) software (e.g., JMP®) can model temperature/catalyst effects on yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
